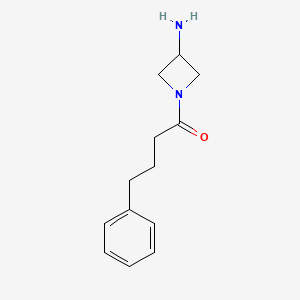
1-(3-Aminoazétidin-1-yl)-4-phénylbutan-1-one
Vue d'ensemble
Description
“1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is a chemical compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of unique chemicals . Another similar compound, “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride”, has a molecular weight of 164.63 .
Molecular Structure Analysis
The molecular formula of “1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is C5H11O1N2Cl1 . Another similar compound, “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride”, has a molecular weight of 164.63 .
Physical and Chemical Properties Analysis
“1-(3-Aminoazetidin-1-yl)propan-1-one” has a molecular weight of 128.1750030517578 .
Applications De Recherche Scientifique
Synthèse de dérivés d'acides aminés hétérocycliques
Le composé est utilisé dans la synthèse de nouveaux dérivés d'acides aminés hétérocycliques par l'addition d'Aza-Michael de NH-hétérocycles . Ces dérivés sont importants en raison de leur présence dans une variété de produits naturels et synthétiques qui présentent diverses activités biologiques. Le processus implique des réactions catalysées et des traitements ultérieurs pour produire des composés azétidines fonctionnalisés ayant des applications potentielles dans les produits pharmaceutiques.
Safety and Hazards
“1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is classified as a combustible solid. It has a WGK of 3, and its flash point is not applicable . The safety information for “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .
Mécanisme D'action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is the histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one acts as an agonist at the H3R . This means it binds to the receptor and activates it, triggering a response. The compound’s interaction with the H3R results in changes in intracellular cyclic adenosine monophosphate (cAMP) levels .
Biochemical Pathways
Upon activation of the H3R by 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, there is a decrease in cAMP levels . This decrease affects various biochemical pathways downstream, including the regulation of neurotransmitter release. The exact pathways and their downstream effects may vary depending on the specific cellular context.
Result of Action
The activation of the H3R by 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect . This suggests that 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one could potentially influence cognitive processes.
Analyse Biochimique
Biochemical Properties
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one may interact with cytochrome P450 enzymes, influencing its metabolic stability .
Cellular Effects
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . This compound can modulate gene expression and cellular metabolism, potentially impacting cell proliferation and differentiation. Studies have shown that 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can induce amnesic effects in mice, indicating its impact on neuronal cells .
Molecular Mechanism
The molecular mechanism of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one involves binding interactions with specific biomolecules. It acts as a partial agonist at histamine H3 receptors, leading to the modulation of neurotransmitter release . This compound also exhibits weak activity on cytochrome P450 enzymes, which may affect its metabolic stability . Furthermore, 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can influence gene expression by interacting with cAMP response elements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one maintains good metabolic stability, which is essential for its sustained activity in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, in mice, an amnesic effect was observed at a dosage of 5 mg/kg . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is involved in specific metabolic pathways. It interacts with cytochrome P450 enzymes, which play a role in its metabolism and stability . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy.
Transport and Distribution
The transport and distribution of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these interactions is crucial for optimizing its therapeutic potential.
Subcellular Localization
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for understanding its precise mechanism of action.
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-9-15(10-12)13(16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPTLBKOCBBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


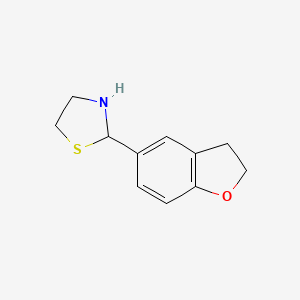
amine](/img/structure/B1469023.png)
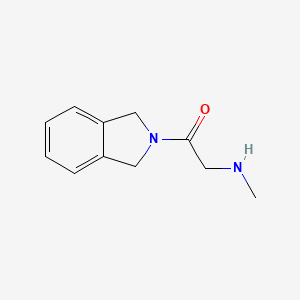
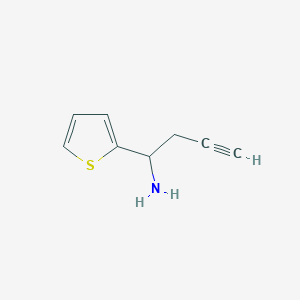
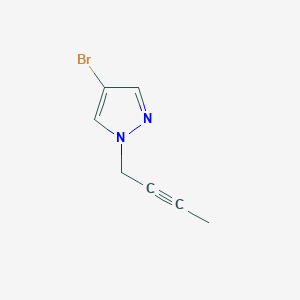
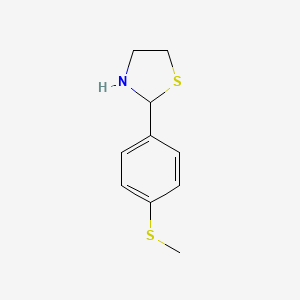
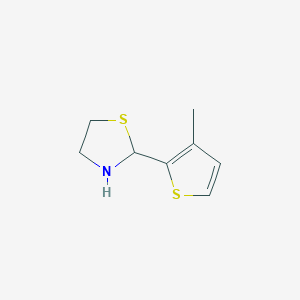
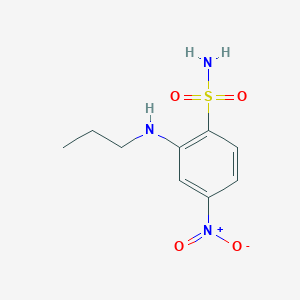

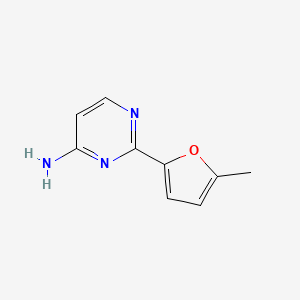

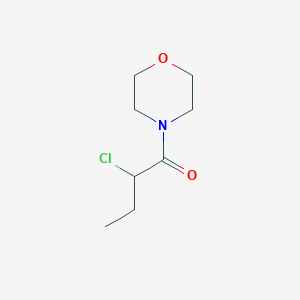
![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)

